molecular formula C28H22N4O B13737129 4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one CAS No. 1016225-51-6

4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one

Cat. No.: B13737129
CAS No.: 1016225-51-6
M. Wt: 430.5 g/mol
InChI Key: UJXZIGHCBOGBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the indeno-pyrazolo-pyridinone family, characterized by a fused heterocyclic core structure.

Properties

CAS No.

1016225-51-6

Molecular Formula

C28H22N4O

Molecular Weight

430.5 g/mol

IUPAC Name

10-[4-(dimethylamino)phenyl]-12-methyl-14-phenyl-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,12,15-heptaen-8-one

InChI

InChI=1S/C28H22N4O/c1-17-23-24(18-13-15-19(16-14-18)31(2)3)25-26(21-11-7-8-12-22(21)27(25)33)29-28(23)32(30-17)20-9-5-4-6-10-20/h4-16H,1-3H3

InChI Key

UJXZIGHCBOGBSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C(=C12)C4=CC=C(C=C4)N(C)C)C(=O)C5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Multi-Component One-Pot Condensation Approach

1.1 General Synthetic Strategy

The most common and efficient synthetic route to this compound class is a one-pot, three-component condensation involving:

  • Indan-1,3-dione (or related cyclic 1,3-dicarbonyl compounds),
  • 4-(Dimethylamino)benzaldehyde (or substituted benzaldehydes),
  • 3-methyl-1-phenyl-1H-pyrazol-5-amine.

This reaction proceeds via initial Knoevenagel condensation between the aldehyde and the cyclic diketone, followed by Michael addition of the amino-pyrazole and subsequent cyclization to form the fused indeno-pyrazolo-pyridine core.

1.2 Reaction Conditions

  • Solvent: Water with triethylamine (15:1 v/v) or aqueous ethanol mixtures.
  • Temperature: Typically 80 °C.
  • Time: 10–25 minutes under microwave irradiation (MWI) or longer under conventional heating.
  • Catalysts: Often catalyst-free or catalyzed by mild bases; some reports utilize InCl3 or L-proline to enhance yield and reduce reaction time.
  • Work-up: Extraction with dichloromethane, washing, drying over sodium sulfate, and purification by flash chromatography.

1.3 Representative Example

From RSC supporting information:

  • Equimolar amounts of indan-1,3-dione (37 mg, 0.25 mmol), 4-(dimethylamino)benzaldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine were mixed in water:triethylamine.
  • Microwave irradiation at 80 °C for 10–25 min.
  • After work-up, the product was isolated as yellow crystals with yields up to 84%.
  • Characterization by NMR and HRMS confirmed the structure.

Microwave-Assisted Synthesis in Aqueous Media

2.1 Advantages

Microwave irradiation accelerates the reaction by enhancing molecular polarization and heating efficiency, resulting in:

  • Shortened reaction times (minutes vs. hours),
  • Higher yields (often >80%),
  • Cleaner reactions with fewer side products,
  • Environmentally friendly conditions using water as solvent.

2.2 Catalytic Systems

  • Indium(III) chloride (InCl3) has been used as a catalyst to increase electrophilicity of the aldehyde carbonyl, facilitating intermediate formation and subsequent cyclization.
  • L-proline has also been reported as an effective organocatalyst in water, achieving yields up to 98% in 2 hours at reflux.

2.3 Mechanistic Insight

  • Initial condensation of 4-(dimethylamino)benzaldehyde with indan-1,3-dione forms an α,β-unsaturated intermediate.
  • Michael addition of 3-methyl-1-phenyl-1H-pyrazol-5-amine occurs.
  • Intramolecular cyclization and dehydration yield the fused heterocyclic product.
  • The presence of InCl3 stabilizes intermediates by coordinating to carbonyl oxygens, enhancing the reaction rate.

Catalyst-Free and Green Chemistry Approaches

3.1 Ionic Liquids and Green Solvents

  • Some methods employ ionic liquids as green solvents and catalysts to avoid toxic organic solvents and harsh conditions.
  • However, these methods may require higher temperatures and longer reaction times compared to microwave-assisted aqueous methods.

3.2 Environmental Impact

  • Using water as solvent and microwave irradiation aligns with green chemistry principles by reducing hazardous waste and energy consumption.
  • Catalyst reuse and minimal purification steps further enhance sustainability.

Comparative Data Table of Preparation Methods

Method Solvent/System Catalyst Temperature Time Yield (%) Notes
Conventional reflux Acetic acid None or L-proline 80–100 °C 2 h 80–98 Longer reaction, moderate environmental impact
Microwave-assisted (MWI) Water + triethylamine None or InCl3 80 °C 10–25 min 80–84 Fast, high yield, green solvent
Ionic liquid medium Ionic liquids (e.g., [bmim]BF4) None or Cu(I) complexes 80–120 °C Hours Variable Green solvents but longer time and complex isolation
Catalyst-free aqueous Water None 80 °C Hours Moderate Simple but slower, lower yields

Spectroscopic and Analytical Characterization Supporting Preparation

  • [^1H NMR](pplx://action/followup) : Characteristic singlets for methyl groups (around 2.0 ppm), aromatic multiplets (7.3–8.7 ppm), confirming substitution pattern.
  • [^13C NMR](pplx://action/followup) : Signals for methyl carbons (~15 ppm), aromatic carbons, and carbonyl carbons (~160–180 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks matching calculated molecular weights (e.g., m/z 430.1778 found 430.1794).
  • Melting Points : Sharp melting points consistent with pure crystalline products (e.g., 225–227 °C).

Summary of Research Findings

  • The synthesis of 4-(4-(dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one is efficiently achieved via one-pot multi-component condensation.
  • Microwave irradiation in aqueous media with or without catalysts like InCl3 or L-proline provides the best balance of speed, yield, and environmental friendliness.
  • Ionic liquids offer alternative green media but often at the expense of longer reaction times.
  • The reaction mechanism involves Knoevenagel condensation, Michael addition, and cyclization steps, facilitated by mild bases or Lewis acid catalysts.
  • Purification typically involves standard organic extraction and chromatographic techniques.
  • Spectroscopic data confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Synthetic Routes and Key Precursor Reactions

The compound is synthesized via multi-component reactions (MCRs) involving indan-1,3-dione, aldehydes, and 5-aminopyrazoles. A representative protocol includes:

ReactantsCatalyst/SolventConditionsYieldSource
Indan-1,3-dione, 4-(dimethylamino)benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amineWater/triethylamine (15:1 v/v)Microwave (80°C, 10–25 min)84%
Same reactantsIonic liquid (e.g., [BMIM]BF₄)Ultrasound (RT)78%

The reaction proceeds through Knoevenagel condensation between the aldehyde and indan-1,3-dione, followed by cyclization with the 5-aminopyrazole to form the fused pyrazolo-pyridine core . The dimethylamino group enhances electron density, facilitating nucleophilic attack during cyclization.

Electrophilic Substitution Reactions

The aromatic systems in the compound participate in electrophilic substitutions. For example:

Bromination

  • Reactants : Br₂ in CH₂Cl₂ with FeCl₃ catalyst

  • Position : Predominantly at the para position of the phenyl ring due to steric hindrance from the dimethylamino group

  • Product : 4-(4-(Dimethylamino)phenyl)-3-methyl-1-(4-bromophenyl)indeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one

  • Yield : 72% (isolated via column chromatography)

Acylation of the Dimethylamino Group

  • Reactants : Acetyl chloride in pyridine

  • Product : N-acetyl derivative at the dimethylamino group

  • Significance : Modifies solubility and biological activity

Oxidation Reactions

  • Reactants : H₂O₂ in acetic acid

  • Product : N-oxide derivative (confirmed by MS and NMR)

  • Application : Enhances polarity for pharmaceutical formulation

Cycloaddition and Spirocyclic Derivatives

The compound undergoes cycloaddition with dienophiles (e.g., maleic anhydride) to form spirocyclic adducts:

Reaction PartnerConditionsProductYield
Maleic anhydrideToluene, 110°CSpiro[indeno-pyrazolo-pyridine-maleimide]65%

Mechanistic studies suggest a Diels-Alder pathway, with the indeno system acting as the diene .

Dearoylation and Ring-Opening Reactions

Under acidic conditions (e.g., HCl/EtOH), the compound undergoes dearoylation to yield simpler pyrazolo[3,4-b]pyridines:

  • Product : 3-Methyl-1-phenylpyrazolo[3,4-b]pyridine

  • Significance : Provides intermediates for further functionalization

Catalytic Cross-Coupling Reactions

The phenyl substituent participates in Suzuki-Miyaura couplings:

Reaction PartnerCatalystConditionsYield
4-Bromophenylboronic acidPd(PPh₃)₄DMF/H₂O, 80°C58%

Photochemical Reactivity

The compound exhibits unique fluorescence properties due to its extended π-system:

  • Emission : λₑₘ = 520 nm (in DMSO)

  • Quenching : By nitroaromatics, suggesting applications in chemosensors

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 300°C (TGA data)

  • Photodegradation : UV irradiation in methanol leads to cleavage of the pyrazole ring (confirmed by HPLC-MS)

Key Mechanistic Insights

  • Electron-Donating Effects : The dimethylamino group directs electrophilic substitutions to specific positions via resonance stabilization.

  • Solvent Dependence : Reactions in polar aprotic solvents (e.g., DMF) favor cyclization, while aqueous systems promote hydrolysis .

  • Catalyst Impact : Ionic liquids enhance reaction rates by stabilizing charged intermediates .

Scientific Research Applications

Key Synthetic Routes

  • Microwave-Assisted Synthesis : This method has been shown to significantly improve the efficiency of synthesizing pyrazolo derivatives, allowing for better control over reaction parameters such as temperature and catalyst concentration .
  • One-Pot Reactions : Utilizing one-pot reactions can streamline the synthesis process, reducing the need for multiple purification steps and enhancing overall yield .

Anticancer Activity

Research indicates that compounds similar to 4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of dimethylamino groups is believed to enhance their interaction with biological targets, making them promising candidates for further development in cancer therapy.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar derivatives have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. This aspect opens avenues for developing new antimicrobial agents in response to rising antibiotic resistance.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties. They could potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's.

Photovoltaic Materials

The unique electronic properties of this compound allow it to be explored as a potential material in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed for solar energy applications.

Organic Light Emitting Diodes (OLEDs)

Due to its luminescent properties, this compound may also find applications in OLED technology. The incorporation of such materials can enhance the efficiency and color purity of light-emitting devices.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[4,3-e]pyridine derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The results indicated that modifications to the dimethylamino group significantly affected cytotoxicity levels. This highlights the importance of structural optimization in drug design.

Case Study 2: Antimicrobial Activity

In a comparative study, several derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications led to enhanced antimicrobial activity, suggesting a pathway for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectral and Physicochemical Properties

  • IR and NMR Data: The dimethylamino group in the target compound would exhibit distinct $ ^1H $-NMR signals (~2.9 ppm for N(CH$3$)$2$) and enhanced aromatic resonance splitting due to electron donation, contrasting with the furan-2-yl analog’s signals at 6.70 ppm (furan proton) . Carbonyl stretching in IR (~1742 cm$^{-1}$ for 4h) is consistent across indeno-pyrazolo-pyridinones, but substituents alter electronic environments, shifting absorption bands .
  • Melting Points and Stability: The furan-2-yl analog (4h) melts at 200–202°C, suggesting high crystallinity. The target compound’s dimethylamino group may lower melting points due to reduced symmetry, though this requires experimental validation .

Mechanistic and Computational Insights

  • Reaction Pathways: DFT studies on analogs propose a four-step mechanism: (1) Knoevenagel condensation, (2) cycloaddition, (3) dehydration, and (4) aromatization. The dimethylamino group may stabilize intermediates via resonance, accelerating steps 3–4 . Transition states in solvent-free syntheses are influenced by substituent steric effects, with bulkier groups (e.g., phenyl vs. furan) increasing activation barriers .

Pharmacological and Industrial Relevance

  • Pyrimido[4,5-d]pyrimidinones (–8) demonstrate kinase inhibition, suggesting the target compound’s dimethylamino group could modulate selectivity for therapeutic targets .

Biological Activity

The compound 4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one , a derivative of the pyrazolo[4,3-e]pyridine family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound features a complex arrangement of fused rings, which contributes to its biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets.

Biological Activities

Research indicates that pyrazolo derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that pyrazolo compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown significant cytotoxic effects against cervical HeLa and prostate DU 205 cancer cell lines . The mechanism often involves the inhibition of key signaling pathways related to cell growth and survival.
  • Anti-inflammatory Effects : Compounds in this class have been shown to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. They inhibit the production of pro-inflammatory cytokines and modulate immune responses .
  • Antimicrobial Properties : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent. Its effectiveness against Candida albicans has also been noted .
  • Antioxidant Activity : Pyrazolo derivatives are known to scavenge free radicals, thereby reducing oxidative stress in cells. This property is critical for preventing cellular damage associated with various diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Condensation Reactions : Utilizing 5-aminopyrazole as a precursor in reactions with bielectrophilic moieties to form fused pyrazolo structures.
  • Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time compared to conventional heating techniques.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antitumor Studies : A study involving a series of pyrazolo derivatives reported that specific modifications led to enhanced antiproliferative activity against various cancer cell lines. The most potent compounds were identified as potential leads for further drug development .
  • Inflammation Models : In vivo models demonstrated that these compounds effectively reduced inflammation markers in animal models of arthritis, supporting their therapeutic potential in inflammatory diseases .

Data Tables

Biological ActivityObserved EffectsReference
AnticancerSignificant cytotoxicity in HeLa cells
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against Gram-positive bacteria
AntioxidantFree radical scavenging

Q & A

Q. What are the key challenges in synthesizing 4-(4-(dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one, and how can reaction conditions be optimized?

Synthesis of polycyclic heterocycles like this compound often requires multi-step reactions with precise control over temperature, solvent, and catalysts. For example:

  • Cyclization steps may require dry solvents (e.g., acetonitrile or benzene) to avoid side reactions, as seen in similar pyrazolo-pyrimidine syntheses .
  • Catalyst selection : Acidic conditions (e.g., HCl) are critical for intermediates, as demonstrated in the synthesis of pyrazol-5-amine derivatives under aqueous HCl at 50°C .
  • Yield optimization : Reflux times and stoichiometric ratios (e.g., 1:1.2 for aldehyde-to-ketone coupling) should be adjusted iteratively, referencing analogous protocols for indeno-pyridines .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and crystallographic methods is essential:

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches near 1650–1700 cm⁻¹) .
  • 1H/13C NMR resolves regioselectivity issues; for example, methyl groups in pyrazolo rings show distinct splitting patterns .
  • Single-crystal X-ray diffraction provides definitive proof of stereochemistry, as applied to related pyrazolones (R-factor ≤ 0.031) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for similar indeno-pyrazolo-pyridines?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. antibacterial results) may arise from assay design or impurity profiles. Mitigation strategies include:

  • Purity validation : Use HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to ensure ≥95% purity .
  • Dose-response curves : Test concentrations across 3–4 orders of magnitude (e.g., 0.1–100 µM) to establish EC50/IC50 values .
  • Control compounds : Include structurally analogous inactive derivatives to isolate target-specific effects .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or phosphodiesterases). For pyrazolo-pyridines, prioritize hydrophobic pockets and hydrogen-bond donors .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends from experimental data .

Q. What methodologies validate the compound’s mechanism of action in cellular assays?

  • Kinetic assays : Measure time-dependent inhibition using fluorogenic substrates (e.g., for enzyme targets) .
  • Gene expression profiling : RNA-seq or qPCR can identify downstream pathways affected by treatment .
  • CRISPR knockouts : Validate target specificity by comparing responses in wild-type vs. gene-edited cell lines .

Methodological Considerations

Q. How should researchers address solubility limitations in in vitro studies?

  • Solvent selection : Use DMSO (≤0.1% v/v) for stock solutions, diluted in culture media with surfactants (e.g., 0.01% Tween-80) to prevent aggregation .
  • Cosolvent systems : For hydrophobic analogs, test mixtures like PEG-400/water (1:1) to improve bioavailability .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in multi-variable experiments?

  • ANOVA with post-hoc tests : Apply Tukey’s HSD for pairwise comparisons in multi-dose studies .
  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.